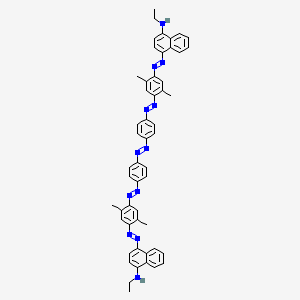
1-Naphthalenamine, 4,4'-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple azo groups, which are known for their vibrant colors and applications in dye chemistry. The compound’s structure includes naphthalenamine and phenyleneazo groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) typically involves multiple steps, including diazotization and azo coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts. This is usually achieved by treating the aniline derivative with nitrous acid under acidic conditions.
Azo Coupling: The diazonium salts are then coupled with naphthalenamine derivatives to form the azo compounds. This step is repeated to introduce multiple azo groups into the molecule.
Final Coupling: The final product is obtained by coupling the intermediate azo compounds with N-ethyl-naphthalenamine under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amine derivatives.
Common reagents used in these reactions include nitrous acid for diazotization, sodium dithionite for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) has several scientific research applications:
Chemistry: The compound is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound is used in the production of dyes and pigments, particularly for textiles and inks.
Wirkmechanismus
The mechanism of action of 1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) involves its interaction with molecular targets through its azo groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) can be compared with similar azo compounds, such as:
4,4’-[Azobis(4,1-phenyleneazo)]bis[N-methyl-1-naphthalenamine]: This compound has similar azo groups but differs in the substitution pattern on the naphthalenamine moiety.
4,4’-[Azobis(4,1-phenyleneazo)]bis[N-ethyl-1-naphthalenamine]: This compound is structurally similar but lacks the dimethyl substitution on the phenylene ring.
The uniqueness of 1-Naphthalenamine, 4,4’-(azobis(4,1-phenyleneazo(2,5-dimethyl-4,1-phenylene)azo))bis(N-ethyl-) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific applications in dye chemistry and scientific research.
Eigenschaften
CAS-Nummer |
69432-35-5 |
|---|---|
Molekularformel |
C52H48N12 |
Molekulargewicht |
841.0 g/mol |
IUPAC-Name |
N-ethyl-4-[[4-[[4-[[4-[[4-[[4-(ethylamino)naphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C52H48N12/c1-7-53-45-25-27-47(43-15-11-9-13-41(43)45)59-63-51-31-33(3)49(29-35(51)5)61-57-39-21-17-37(18-22-39)55-56-38-19-23-40(24-20-38)58-62-50-30-36(6)52(32-34(50)4)64-60-48-28-26-46(54-8-2)42-14-10-12-16-44(42)48/h9-32,53-54H,7-8H2,1-6H3 |
InChI-Schlüssel |
LRHBXCDAXGTABF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC(=C(C=C3C)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=C(C=C(C(=C6)C)N=NC7=CC=C(C8=CC=CC=C87)NCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


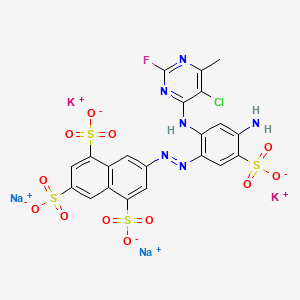
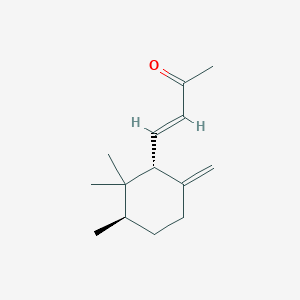



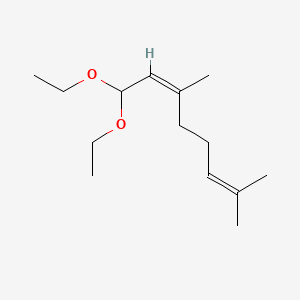
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
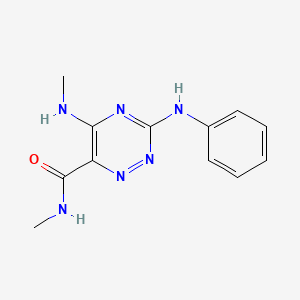

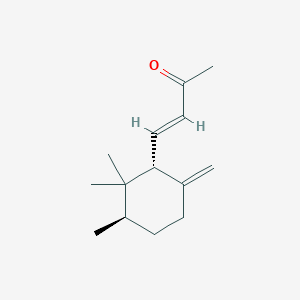
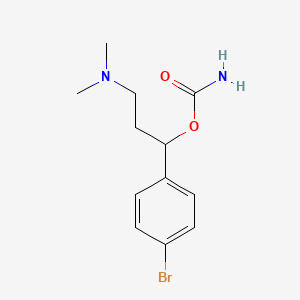
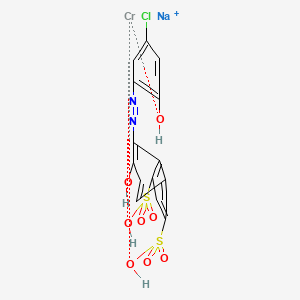
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)

